Hexyl-phenyl-silane

surface functionalization silicon photoelectrodes molecular monolayer packing

Hexyl-phenyl-silane (C₁₂H₂₀Si, MW 192.37 g/mol, CAS 4314-98-1) is an asymmetrically substituted organosilane bearing one n-hexyl chain, one phenyl ring, and two Si–H bonds. This SiH₂R₁R₂ architecture distinguishes it from both fully alkyl-substituted silanes (e.g., trihexylsilane) and aryl-only hydrosilanes (e.g., phenylsilane, PhSiH₃), placing it in a hybrid steric/electronic niche.

Molecular Formula C12H18Si
Molecular Weight 190.36 g/mol
Cat. No. B14143294
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHexyl-phenyl-silane
Molecular FormulaC12H18Si
Molecular Weight190.36 g/mol
Structural Identifiers
SMILESCCCCCC[Si]C1=CC=CC=C1
InChIInChI=1S/C12H18Si/c1-2-3-4-8-11-13-12-9-6-5-7-10-12/h5-7,9-10H,2-4,8,11H2,1H3
InChIKeyQEGUMWBQOMSNSM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Hexyl-phenyl-silane (CAS 4314-98-1): Procurement-Relevant Identity, Physicochemical Baseline, and Comparator Landscape


Hexyl-phenyl-silane (C₁₂H₂₀Si, MW 192.37 g/mol, CAS 4314-98-1) is an asymmetrically substituted organosilane bearing one n-hexyl chain, one phenyl ring, and two Si–H bonds [1]. This SiH₂R₁R₂ architecture distinguishes it from both fully alkyl-substituted silanes (e.g., trihexylsilane) and aryl-only hydrosilanes (e.g., phenylsilane, PhSiH₃), placing it in a hybrid steric/electronic niche. Predicted boiling point is 247.7 ± 9.0 °C and predicted LogP is 2.48 [2]. The compound serves dual roles: as a molecular building block for synthesizing polysilanes with tunable optoelectronic properties, and as a stoichiometric reagent in chemoselective reductions and hydrosilylations where the balance of hexyl (electron-donating, flexible) and phenyl (electron-withdrawing, rigid) substituents modulates Si–H bond reactivity and steric demand in ways that single-substituent analogs cannot replicate [3].

Why Hexyl-phenyl-silane Cannot Be Replaced by Phenylsilane or n-Hexylsilane Without Performance Trade-offs


In procurement decisions, hexyl-phenyl-silane is often conflated with phenylsilane (PhSiH₃) or n-hexylsilane (C₆H₁₃SiH₃) because all three contain reactive Si–H bonds. However, the presence of both a planar aromatic ring and a flexible six-carbon alkyl chain on the same silicon center generates quantifiable differentiation in three key dimensions: (i) steric bulk at reactive interfaces, where the hexyl group provides intermediate packing density (21% surface coverage) between methyl (57%) and phenyl (11%) in Si(111) monolayer engineering [1]; (ii) oxidative stability of derived polysilanes, where poly(n-hexylsilane) exhibits 33% lower autoxidation susceptibility than poly(phenylsilane) (oxidizability values of 1.2 × 10⁻² vs. 1.8 × 10⁻² M⁻¹/² s⁻¹/²) [2]; and (iii) chemoselectivity in catalytic hydrosilylation, where hexylsilane delivers complete selectivity for aminosilane products whereas phenylsilane produces competing amine by-products under identical Ni(0) catalysis [3]. These differences preclude simple one-for-one interchange in both research and process chemistry contexts.

Quantitative Comparator Evidence for Hexyl-phenyl-silane: Where the Data Support Prioritization Over Closest Analogs


Surface Monolayer Packing Density: Hexyl Spacer Gives 1.9× Higher Coverage Than Phenyl on Si(111) Photoelectrodes

In a systematic Langmuir study of sterically controlled Si(111) surface passivation using Ph–diO–SiR₃ linkers, the surface coverage decreased monotonically with increasing substituent bulk: 57% (R = CH₃) → 21% (R = hexyl) → 15% (R = iPr) → 11% (R = phenyl) [1]. The hexyl-substituted silane therefore provides nearly double the molecular footprint density of the phenyl analog (21% vs. 11%), while the phenyl variant yields the sparsest monolayer of the series. For users requiring intermediate packing densities that balance steric protection with site accessibility for subsequent functionalization, the hexyl derivative occupies a unique design window not achievable with phenyl or methyl analogs alone [1].

surface functionalization silicon photoelectrodes molecular monolayer packing

Autoxidation Resistance of Derived Polysilanes: Poly(n-hexylsilane) Is 33% Less Oxidizable Than Poly(phenylsilane)

Poly(hydrosilane)s obtained by dehydrocoupling of RSiH₃ monomers are air-sensitive; their relative oxidative stability can be quantified by EPR-monitored oxidizability measurements using fusinite as a paramagnetic oxygen probe. Poly(n-hexylsilane) (derived from n-hexylsilane monomer) exhibits an oxidizability value of 1.2 × 10⁻² M⁻¹/² s⁻¹/², whereas poly(phenylsilane) (derived from PhSiH₃) shows a significantly higher value of 1.8 × 10⁻² M⁻¹/² s⁻¹/² [1]. The 33% lower oxidizability of the hexyl-substituted polymer translates to greater ambient handling tolerance and reduced siloxane defect formation during processing. No data are available for a mixed hexyl/phenyl polysilane copolymer in this specific study; however, the monomer-level trend supports that incorporation of hexyl substituents suppresses autoxidation relative to pure aryl systems [1].

polysilane stability autoxidation kinetics air-sensitive materials

Intra-Chain Charge Mobility: Poly(n-hexylphenylsilane) Exhibits One Order of Magnitude Higher Mobility Than Poly(methylphenylsilane)

Flash photolysis time-resolved microwave conductivity (FP-TRMC) measurements directly compared the intra-chain charge carrier mobility of poly(methylphenylsilane) (PMPS) and poly(n-hexylphenylsilane) (PHPS) thin films [1]. The PHPS system, derived from hexyl-phenyl-silane monomer, exhibited a one-order-of-magnitude higher intra-chain mobility than PMPS, attributed to a more highly ordered Si backbone conformation induced by the longer n-hexyl side chain [1]. The φ∑μ value (product of photocarrier generation quantum efficiency and carrier mobility sum) reached 1.22 × 10⁻³ cm²/Vs at 193 nm excitation for PHPS-based films, with quantum efficiency φ ≈ 0.12 [1]. The intra-chain mobility in PHPS is at least two orders of magnitude higher than mobility values obtained by conventional time-of-flight techniques for PMPS [1].

σ-conjugated polymers charge transport polysilane photoconductivity

Imine Hydrosilylation Selectivity: Hexylsilane Achieves Complete Aminosilane Selectivity Versus Phenylsilane's Mixed Product Distribution

In Ni(0)-catalyzed hydrosilylation of imines targeting aminosilane products of interest for electronics applications, phenylsilane (PhSiH₃) produced significant amounts of the over-reduced amine by-product alongside the desired aminosilane, limiting chemoselectivity [1]. Substituting hexylsilane (C₆H₁₃SiH₃) for phenylsilane completely suppressed amine formation, yielding complete selectivity for the aminosilane product. The hexylsilane reactions proceeded with consistent kinetics (t ≈ 2 h) at room temperature and low catalyst loading (2.5–3 mol% Ni) across a broad imine substrate scope [1]. While the literature study used hexylsilane rather than the mixed hexyl-phenyl-silane, the data demonstrate that the hexyl substituent imparts a chemoselectivity advantage over phenyl in this catalytic manifold—a principle applicable to hexyl-phenyl-silane's Si–H reactivity profile.

catalytic hydrosilylation chemoselectivity aminosilane synthesis

Free Volume Engineering in Polysilanes: n-Hexyl Side Chain Produces Smaller Free Volume Cavities Than n-Pentyl, Indicating Superior Packing

Positron annihilation lifetime spectroscopy (PALS) of poly(n-alkylphenylsilane)s spanning n-alkyl chain lengths from methyl (C1) to n-dodecyl (C12) revealed a non-monotonic relationship between side-chain length and free volume cavity radius [1]. The average free volume radius increases with chain length from methyl to n-pentyl, but then decreases at n-hexyl—poly(n-hexylphenylsilane) exhibits a smaller free volume radius than poly(n-pentylphenylsilane). This anomalous contraction is attributed to entanglement of the n-hexyl side chains leading to more efficient packing [1]. A second regime of increasing free volume then resumes from n-hexyl to n-dodecyl. The smaller free volume in PHPS correlates with reduced inter-site hopping distance fluctuation for hole transport as measured by time-of-flight [2].

positron annihilation free volume polysilane morphology

Iron-Catalyzed Si–H Oxidation: Hexyl-phenyl-silane Delivers 82% Isolated Yield to the Corresponding Silanol Under Mild Conditions

Hexyl-phenyl-silane was employed as a substrate in a bio-inspired non-heme iron-catalyzed oxidation of Si–H bonds using aqueous H₂O₂ as the terminal oxidant at only 0.1 mol% Fe catalyst loading [1]. Under these mild conditions (1,4-dioxane/water solvent), hexyl-phenyl-silane was converted to the corresponding silanol product (C₁₂H₂₀O₂Si) in 82% isolated yield [1]. This methodology was demonstrated across a broad scope of alkyl-, aryl-, alkynyl-, and alkoxysilanes with generally high yields and excellent functional group tolerance [1]. While the primary publication reports yields across numerous silane substrates without singling out hexyl-phenyl-silane for direct comparator analysis, the 82% yield establishes a performance benchmark for this specific compound under catalytic Si–H oxidation conditions that avoid stoichiometric heavy-metal oxidants [1].

Si–H oxidation iron catalysis organosilanol synthesis

High-Value Application Scenarios for Hexyl-phenyl-silane Where Comparator Evidence Supports Prioritized Procurement


Intermediate-Packing-Density Monolayer Passivation on Si(111) Photoelectrodes

When designing molecular monolayers for Si(111) photoelectrochemical devices, the steric bulk of the terminal silane substituent directly dictates surface coverage and, consequently, the barrier height and oxidation resistance of unpassivated sites. The Langmuir study by Pekarek et al. (2018) [1] demonstrated that R = n-hexyl in Ph–diO–SiR₃ linkers gives 21% surface coverage—nearly double that of R = phenyl (11%) while maintaining sufficient spacing for post-attachment deprotection with BBr₃. This intermediate coverage, further tunable to as low as 8% by para-substituent modulation (F → OTf), makes hexyl-phenyl-silane the precursor of choice when precise steric control between the extremes of methyl (57%, too dense for subsequent chemistry) and phenyl (11%, too sparse for effective passivation) is required.

High-Mobility Photoconductive Polysilane Films for Optoelectronic Devices

Poly(n-hexylphenylsilane) (PHPS), polymerized from hexyl-phenyl-silane monomer, delivers intra-chain charge carrier mobility one order of magnitude higher than the widely studied poly(methylphenylsilane) (PMPS) as quantified by FP-TRMC [2]. With φ∑μ reaching 1.22 × 10⁻³ cm²/Vs at 193 nm excitation and photocarrier generation quantum efficiency φ ≈ 0.12 [2], PHPS-based films doped with C₆₀ fullerene represent a distinct performance tier for photoconductor applications. The smaller free volume cavity radius in PHPS relative to shorter-chain analogs [3] further correlates with reduced energetic disorder for hole hopping (σ = 0.042 eV by Bässler analysis [4]). For device engineers selecting a polysilane precursor, hexyl-phenyl-silane offers a mobility and morphological uniformity advantage that methyl- or shorter-chain phenylsilane monomers cannot match.

Chemoselective Aminosilane Synthesis via Ni(0)-Catalyzed Imine Hydrosilylation

In the production of aminosilanes—key precursors for atomic layer deposition (ALD) of silicon-containing dielectric and barrier films—product purity is paramount. The Ni(COD)(CNArMes₂)₂ catalyst system demonstrated that hexylsilane achieves complete chemoselectivity for the target aminosilane, whereas phenylsilane generates competing amine by-products that necessitate chromatographic separation [5]. With consistent 2-hour reaction times at room temperature and low catalyst loading (2.5–3 mol%), hexyl-phenyl-silane (bearing two Si–H bonds for dual hydrosilylation) is positioned as a reagent that combines the hexyl-driven selectivity advantage with the synthetic versatility of a remaining Si–H bond for subsequent functionalization. This scenario is particularly relevant for specialty chemical manufacturers where eliminating a purification unit operation directly reduces cost of goods.

Air-Stable Polysilane Precursors for Solution-Processed Electronic Materials

The autoxidation susceptibility of poly(hydrosilane)s derived from RSiH₃ monomers is a critical handling parameter for solution-processed polysilane films. Chatgilialoglu et al. (1998) [6] quantified that poly(n-hexylsilane) undergoes autoxidation 33% more slowly than poly(phenylsilane) (oxidizability 1.2 × 10⁻² vs. 1.8 × 10⁻² M⁻¹/² s⁻¹/²). While the mixed hexyl/phenyl copolymer was not directly measured, the monomer-level data indicate that incorporating hexyl substituents into the polysilane backbone confers measurable oxidative stability benefits over all-aryl systems. For industrial users formulating polysilane inks or coatings where ambient processing conditions are unavoidable, hexyl-phenyl-silane as a co-monomer offers a rational strategy to extend pot life and reduce siloxane defect incorporation without sacrificing the electronic contributions of the phenyl ring.

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